

# A Comparative Analysis of Amdiglurax and Alternative Pro-Cognitive Agents in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OM-189    |           |
| Cat. No.:            | B10801168 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial performance of Amdiglurax (formerly NSI-189, ALTO-100), a novel hippocampal neurogenesis stimulant, with other therapeutic alternatives for the enhancement of cognitive function. The following sections present quantitative data from key clinical trials, detailed experimental methodologies, and visualizations of relevant biological pathways and study designs to support an evidence-based evaluation.

### Amdiglurax: A Novel Approach to Cognitive Enhancement

Amdiglurax is an investigational drug that has garnered interest for its potential pro-cognitive and antidepressant effects.[1] Its proposed mechanism of action, while not fully elucidated, is thought to involve the indirect modulation of brain-derived neurotrophic factor (BDNF) signaling, a key pathway in neurogenesis and synaptic plasticity.[1][2] Clinical trials have explored its efficacy in major depressive disorder (MDD), a condition often accompanied by cognitive impairment.

#### **Mechanism of Action: The BDNF Signaling Pathway**



Amdiglurax is hypothesized to exert its pro-cognitive effects by indirectly enhancing the signaling of Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a crucial role in neuronal survival, growth, and the formation of new synapses, processes vital for learning and memory. The binding of BDNF to its receptor, TrkB, activates several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and PLCy pathways, which ultimately lead to enhanced neurogenesis and synaptic plasticity.



Click to download full resolution via product page

**Caption:** Proposed mechanism of Amdiglurax via indirect BDNF signaling.

### Clinical Trial Data: Amdiglurax in Major Depressive Disorder

A key Phase 2 clinical trial investigated the effects of Amdiglurax (then NSI-189) in patients with MDD. While the study did not meet its primary endpoint for antidepressant efficacy as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), it demonstrated significant pro-cognitive effects at the 40 mg/day dose.[3][4][5] These cognitive improvements were assessed using the CogScreen computerized test battery.[1][3]

Table 1: Pro-cognitive Effects of Amdiglurax (40 mg/day) in a Phase 2 MDD Trial



| Cognitive Domain      | Assessment Tool | Effect Size<br>(Cohen's d) | p-value |
|-----------------------|-----------------|----------------------------|---------|
| Memory                | CogScreen       | 1.12                       | 0.002   |
| Working Memory        | CogScreen       | 0.81                       | 0.020   |
| Executive Functioning | CogScreen       | 0.66                       | 0.048   |

Source: Analysis of a Phase 2 study of NSI-189 in Major Depressive Disorder.[1][3]

# Experimental Protocols: Cognitive Assessment CogScreen Computerized Test Battery

The CogScreen battery is a standardized set of computerized tests designed to assess a range of cognitive functions relevant to demanding occupations, such as aviation.[6][7] Its application in clinical trials provides sensitive and objective measures of cognitive performance.

Key Cognitive Domains Assessed by CogScreen:

- Attention and Working Memory: Backward Digit Span, Divided Attention.
- Learning and Memory: Symbol Digit Coding (immediate and delayed recall).
- Executive Function: Shifting Attention Test, Pathfinder (visual sequencing and scanning).
- Processing Speed: Visual Sequence Comparison, Symbol Digit Coding.
- Psychomotor Function: Manikin Test, Dual Task Tests.

The administration of the CogScreen battery in the Amdiglurax trial followed a standardized protocol where patients performed a series of self-paced tasks with initial instructions and practice segments.[8]





Click to download full resolution via product page

**Caption:** Generalized workflow for a placebo-controlled cognitive trial.

# Comparative Analysis with Alternative Pro-Cognitive Agents

Several classes of drugs have been investigated for their potential to improve cognitive function. Here, we compare Amdiglurax with three major classes: Cholinesterase Inhibitors,



NMDA Receptor Modulators, and AMPA Receptor Modulators. It is important to note that much of the clinical trial data for these alternatives comes from studies in Alzheimer's disease, which may limit direct comparison with Amdiglurax's data in MDD.

### Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine)

Mechanism of Action: These drugs increase the levels of acetylcholine, a neurotransmitter important for memory and learning, by inhibiting its breakdown.[9]

Clinical Trial Evidence: In patients with mild to moderate Alzheimer's disease, cholinesterase inhibitors have demonstrated a modest but statistically significant improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).[10] A meta-analysis of 43 randomized controlled trials showed a standardized mean difference of 0.38 in cognitive function in favor of cholinesterase inhibitors over placebo. [10] However, their efficacy in improving cognition in patients with MDD is not well-established, with some studies showing no clear benefit.[11]

Table 2: Performance of Cholinesterase Inhibitors in Alzheimer's Disease

| Drug Class                   | Primary Indication  | Assessment Tool | Key Cognitive<br>Finding        |
|------------------------------|---------------------|-----------------|---------------------------------|
| Cholinesterase<br>Inhibitors | Alzheimer's Disease | ADAS-Cog        | Modest improvement (SMD = 0.38) |

Source: Meta-analysis of 43 randomized clinical trials.[10]

#### NMDA Receptor Modulators (e.g., Memantine, Ketamine)

Mechanism of Action: These agents modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. Overactivation of NMDA receptors can be neurotoxic, and modulators aim to restore normal receptor function.

Clinical Trial Evidence: Memantine is approved for the treatment of moderate to severe Alzheimer's disease and has shown a small positive effect on cognition.[12] Ketamine and its derivatives have demonstrated rapid antidepressant effects, and some studies suggest



potential pro-cognitive benefits, though research in this area is ongoing and results have been inconsistent.[12][13] A meta-analysis of add-on NMDA receptor enhancing agents in dementia showed a small but significant positive effect on overall cognitive function (SMD = 0.1002).

Table 3: Performance of NMDA Receptor Modulators in Dementia

| Drug Class                  | Primary Indication | Assessment Tool          | Key Cognitive<br>Finding                |
|-----------------------------|--------------------|--------------------------|-----------------------------------------|
| NMDA Receptor<br>Modulators | Dementia           | Various cognitive scales | Small positive effect<br>(SMD = 0.1002) |

Source: Meta-analysis of 14 randomized controlled trials.

#### **AMPA Receptor Modulators (Ampakines)**

Mechanism of Action: Ampakines positively modulate  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate fast excitatory neurotransmission. By enhancing AMPA receptor function, these compounds are thought to promote synaptic plasticity and improve learning and memory.[14]

Clinical Trial Evidence: Preclinical studies with ampakines have shown promising pro-cognitive effects.[14] However, clinical trial results in humans have been mixed. For instance, a phase 2 trial of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms failed to show a significant cognitive benefit on the ADAS-Cog.[15] Some early phase studies of other ampakines have suggested potential improvements in short-term memory.[16]

Table 4: Performance of AMPA Receptor Modulators in Alzheimer's Disease

| Drug Class                  | Primary Indication  | Assessment Tool | Key Cognitive<br>Finding           |
|-----------------------------|---------------------|-----------------|------------------------------------|
| AMPA Receptor<br>Modulators | Alzheimer's Disease | ADAS-Cog        | No significant benefit<br>(S47445) |

Source: Phase 2 clinical trial of S47445.[15]



### **Summary and Future Directions**

Amdiglurax has demonstrated a notable pro-cognitive signal in a Phase 2 clinical trial involving patients with major depressive disorder, an area of significant unmet need. The observed effect sizes for improvements in memory, working memory, and executive function are promising.

In comparison, established pro-cognitive agents like cholinesterase inhibitors and NMDA receptor modulators have shown modest efficacy, primarily in the context of Alzheimer's disease. The clinical evidence for AMPA receptor modulators remains less conclusive.

A key differentiator for Amdiglurax is its novel proposed mechanism of action centered on hippocampal neurogenesis. Further research is warranted to fully elucidate this mechanism and to confirm its pro-cognitive effects in larger, Phase 3 trials. Future studies should also aim for more direct comparisons with other pro-cognitive agents in patient populations with cognitive deficits associated with depression. The use of standardized and sensitive cognitive assessment batteries, such as CogScreen, will be crucial in these endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Amdiglurax Wikipedia [en.wikipedia.org]
- 2. Developing psychiatric drugs with precision focus | Drug Discovery News [drugdiscoverynews.com]
- 3. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. BioCentury Neuralstem's NSI-189 misses in Phase II for MDD [biocentury.com]
- 6. cogscreen.com [cogscreen.com]
- 7. De la Rosa Research Details [delarosaresearch.com]



- 8. academic.oup.com [academic.oup.com]
- 9. Repurposing Cholinesterase Inhibitors as Antidepressants? Dose and Stress-Sensitivity May Be Critical to Opening Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discontinuation, Efficacy, and Safety of Cholinesterase Inhibitors for Alzheimer's Disease: a Meta-Analysis and Meta-Regression of 43 Randomized Clinical Trials Enrolling 16 106 Patients PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholinesterase inhibitor adjunctive therapy for cognitive impairment and depressive symptoms in older adults with depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamatergic Modulators for Major Depression from Theory to Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 24-week double-blind placebo-controlled study of the efficacy and safety of the AMPA modulator S47445 in patients with mild to moderate Alzheimer's disease and depressive symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [A Comparative Analysis of Amdiglurax and Alternative Pro-Cognitive Agents in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801168#validating-the-pro-cognitive-effects-of-amdiglurax-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com